Spinetoram

Beschreibung

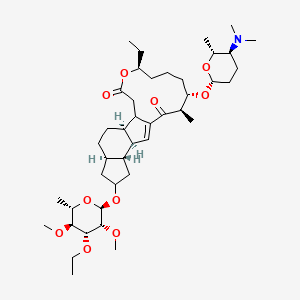

Structure

2D Structure

Eigenschaften

IUPAC Name |

15-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-7-(4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-19-ethyl-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO10/c1-10-27-13-12-14-35(53-37-18-17-34(43(6)7)24(4)49-37)23(3)38(45)33-21-31-29(32(33)22-36(44)51-27)16-15-26-19-28(20-30(26)31)52-42-41(47-9)40(48-11-2)39(46-8)25(5)50-42/h21,23-32,34-35,37,39-42H,10-20,22H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOENIMGKWNZVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861473 | |

| Record name | 13-{[5-(Dimethylamino)-6-methyloxan-2-yl]oxy}-9-ethyl-14-methyl-7,15-dioxo-2,3,3a,4,5,5a,5b,6,7,9,10,11,12,13,14,15,16a,16b-octadecahydro-1H-as-indaceno[3,2-d]oxacyclododecin-2-yl 6-deoxy-3-O-ethyl-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Spinetoram: A Semi-Synthetic Insecticide from Saccharopolyspora spinosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinetoram is a second-generation, semi-synthetic insecticide belonging to the spinosyn class of neurotoxic agents.[1] It is derived from naturally occurring compounds produced by the soil actinomycete, Saccharopolyspora spinosa, a bacterium first isolated from a soil sample in an abandoned rum distillery.[2][3] this compound was developed to enhance the insecticidal potency, broaden the activity spectrum, and extend the residual control compared to its predecessor, spinosad.[1][4] It is a mixture of two primary active components: 3′-O-ethyl-5,6-dihydro spinosyn J (this compound-J) and 3′-O-ethyl spinosyn L (this compound-L), typically in a 3:1 ratio.[5][6] This guide provides an in-depth technical overview of the discovery, production, properties, and experimental protocols associated with this compound, tailored for professionals in research and development.

Discovery and Semi-Synthesis

The development of this compound is a prime example of leveraging a natural product scaffold for chemical optimization. The process begins with the fermentation of S. spinosa, which naturally produces a complex of spinosyns.[7][8] Among these are spinosyn J and spinosyn L, which serve as the starting materials for this compound.

The semi-synthetic process involves two key chemical modifications:

-

3'-O-ethylation: An ethyl group is added to the 3'-position of the rhamnose sugar moiety on both spinosyn J and spinosyn L.

-

Selective Reduction: The 5,6-double bond of the 3'-O-ethyl spinosyn J intermediate is selectively hydrogenated to form 3'-O-ethyl-5,6-dihydro spinosyn J.[9]

This targeted chemical engineering results in a final product with enhanced efficacy and stability. The overall workflow from microbial fermentation to the final active ingredient is a multi-step process combining microbiology, fermentation technology, and synthetic chemistry.[8][10]

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. researchgate.net [researchgate.net]

- 3. plantarchives.org [plantarchives.org]

- 4. Semi-synthesis and insecticidal activity of this compound J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. openknowledge.fao.org [openknowledge.fao.org]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 8. This compound (Ref: XDE-175) [sitem.herts.ac.uk]

- 9. AR063457A1 - PROCEDURE TO PRODUCE this compound BY SELECTIVE REDUCTION OF SPINOSINE FACTOR ET- J AND ET-L - Google Patents [patents.google.com]

- 10. Natural product derived insecticides: discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Spinetoram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram is a second-generation semi-synthetic insecticide belonging to the spinosyn class of macrocyclic lactones.[1] It is derived from the fermentation products of the soil bacterium Saccharopolyspora spinosa followed by chemical modifications.[2] this compound is a mixture of two primary active components, this compound-J and this compound-L, which exhibit potent insecticidal activity against a broad spectrum of pests, including those in the orders Lepidoptera, Thysanoptera, and Diptera.[3][4] Its mode of action involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and antagonism of GABA receptors in the insect nervous system, leading to paralysis and death.[5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, analytical methodologies, and mode of action of this compound.

Chemical Structure and Composition

This compound is a multi-component insecticide, with the active ingredient being a mixture of two structurally related macrocyclic lactones: 3′-O-ethyl-5,6-dihydro spinosyn J (this compound-J) and 3′-O-ethyl spinosyn L (this compound-L).[7][8] The typical ratio of this compound-J to this compound-L in technical grade this compound is approximately 3:1.[5]

This compound-J is the major component, and This compound-L is the minor component. The key structural difference between the two is an additional methyl group on the tetracyclic core of this compound-L.[9]

Table 1: Chemical Identification of this compound and its Major Components

| Identifier | This compound (Mixture) | This compound-J | This compound-L |

| IUPAC Name | A mixture of 50–90% 3′-O-ethyl-5,6-dihydro spinosyn J and 10–50% 3′-O-ethyl spinosyn L[8] | (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione[5] | (2R,3aR,5aS,5bS,9S,13S,14R,16aS, 16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione[3] |

| CAS Registry Number | 935545-74-7[7][10] | 187166-40-1[7] | 187166-15-0[7] |

| Molecular Formula | C42H69NO10 · C43H69NO10[11] | C42H69NO10[5] | C43H69NO10[5] |

| Molecular Weight ( g/mol ) | ~1508.0 (sum of components)[10] | 748.02[3][5] | 760.03[3][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate. The data presented below is for the technical grade active ingredient, which is a mixture of this compound-J and -L.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white powder/solid[3][5] | [3][5] |

| Melting Point | 143.5 °C (for a 3.3:1 ratio of J:L) | [7] |

| Water Solubility (20 °C) | 29.0 mg/L (at pH 7) | [9] |

| pH dependent: increases at lower pH | [7] | |

| Solubility in Organic Solvents (20 °C) | Readily soluble in apolar and medium-polarity organic solvents | [7] |

| Ethanol: ~30 mg/mL | [12] | |

| DMSO: ~5 mg/mL | [12] | |

| DMF: ~30 mg/mL | [12] | |

| Vapor Pressure (20 °C) | This compound-J: 5.3 x 10⁻⁵ Pa | [3][5] |

| This compound-L: 2.1 x 10⁻⁵ Pa | [3] | |

| Octanol-Water Partition Coefficient (log Kow) | pH dependent: 2.4 at pH 5, 4.09 at pH 7, 4.2 at pH 9 | [3][7] |

| pKa | Weakly acidic: pKa of 7.86 (J) and 7.59 (L) | [7] |

| UV/Vis Absorption | λmax: 245 nm | [12] |

Biological Properties and Mode of Action

This compound is a potent insecticide with a unique mode of action, making it a valuable tool for insecticide resistance management.[1]

Insecticidal Spectrum

This compound exhibits a broad spectrum of activity against various insect pests, including:

-

Lepidoptera: diamondback moth (Plutella xylostella), leafrollers, common cutworm (Spodoptera litura)[3]

-

Thysanoptera: thrips[3]

-

Diptera: leafminer flies[3]

-

Other Pests: whiteflies, certain beetles, and psyllids[3]

Mode of Action

This compound's primary mode of action is the disruption of neurotransmission in target insects. It acts on two key receptors in the central nervous system:

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a positive allosteric modulator of nAChRs.[6] It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the receptor's response to acetylcholine, leading to prolonged activation of the receptor and subsequent hyperexcitation of the insect's nervous system. This results in involuntary muscle contractions, tremors, and ultimately paralysis.[1][13]

-

γ-Aminobutyric Acid (GABA) Receptors: this compound also affects GABA-gated chloride channels.[5] It is thought to act as a non-competitive antagonist, blocking the inhibitory effects of GABA. This contributes to the overall hyperexcitability of the nervous system.

The dual mode of action and the unique binding site on the nAChR contribute to this compound's efficacy against pests that have developed resistance to other classes of insecticides.[3]

Experimental Protocols

Semi-Synthesis of this compound

This compound is produced via the semi-synthesis from the fermentation products spinosyn J and spinosyn L. A key step in this process is the selective reduction of the 5,6-double bond in spinosyn J to yield 3'-O-ethyl-5,6-dihydro-spinosyn J.

General Protocol for Hydrogenation:

-

A mixture of 3'-O-ethyl spinosyn J and 3'-O-ethyl spinosyn L (typically 50-90% and 10-50% by weight, respectively) is dissolved in a hydromiscible organic solvent.

-

A heterogeneous catalyst capable of selectively reducing the 5,6-double bond of 3'-O-ethyl spinosyn J is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas at a pressure ranging from 2 to 3000 psig.

-

The reaction is monitored until the conversion of 3'-O-ethyl spinosyn J to 3'-O-ethyl-5,6-dihydro-spinosyn J is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound mixture.

-

Further purification steps, such as chromatography, may be employed to achieve the desired purity.

Note: This is a generalized protocol based on patent literature. Specific catalysts, solvents, temperatures, and pressures are proprietary.

Analytical Method for Quantification (HPLC)

A common method for the quantification of this compound in technical materials and formulations is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

CIPAC Method 5249/m Outline:

-

Principle: this compound is determined by RP-HPLC with UV detection at 250 nm using an external standard.[5][9]

-

Apparatus:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Column: Phenomenex Luna C8(2), 3 µm, 150 x 4.6 mm, or equivalent.[9]

-

Mechanical shaker.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm nylon).

-

-

Reagents:

-

Methanol (B129727) (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Purified water.

-

This compound analytical standard.

-

-

Chromatographic Conditions:

-

Preparation of Standard Solution:

-

Accurately weigh about 43 mg of this compound standard into a 100 mL volumetric flask.

-

Add approximately 10 mL of water and swirl to disperse.

-

Add 50 mL of methanol and shake until dissolved.

-

Dilute to the mark with methanol and mix well.[3]

-

-

Preparation of Sample Solution (TC, SC, WG formulations):

-

Accurately weigh a sufficient amount of the sample to contain approximately 40 mg of this compound into a 100 mL volumetric flask.

-

Add 10.0 mL of purified water and swirl to disperse.

-

Add 50 mL of methanol and shake to dissolve.

-

Dilute to 100.0 mL with methanol.

-

Filter the solution through a 0.45 µm nylon syringe filter before injection.[3]

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solution multiple times until the peak areas and retention times are consistent.

-

Inject the sample solution.

-

Calculate the content of this compound-J and this compound-L separately based on the peak areas compared to the standard. The total this compound content is the sum of the two.[3]

-

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - A semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J based on the spinosyn A aglycone [beilstein-journals.org]

- 4. GABAA receptor-expressing neurons promote consumption in Drosophila melanogaster | PLOS One [journals.plos.org]

- 5. A novel semi-synthesis of this compound-J based on the selective hydrolysis of 5,6-dihydro spinosyn A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdbonline.org [sdbonline.org]

- 7. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA signaling affects motor function in the honey bee | Department of Biology [biology.ox.ac.uk]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

Spinetoram's Mechanism of Action on Insect Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinetoram, a semi-synthetic insecticide derived from the fermentation of Saccharopolyspora spinosa, exhibits potent and broad-spectrum activity against a variety of insect pests. Its primary mode of action involves the disruption of neurotransmission through a novel interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's insecticidal activity, with a focus on its effects on neuronal signaling pathways. Quantitative data from toxicological studies are summarized, and detailed experimental protocols for investigating its mechanism of action are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important insecticide.

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The principal target of this compound in insect neurons is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for fast synaptic transmission.[1][2][3][4][5][6] Unlike neonicotinoid insecticides that bind to the orthosteric site (the same site as the endogenous neurotransmitter, acetylcholine), this compound acts at an allosteric binding site.[7][8] This distinct binding site means that this compound does not directly compete with acetylcholine but rather modulates the receptor's response to it.

This compound functions as a positive allosteric modulator of nAChRs.[8] This means that its binding to the receptor enhances the affinity or efficacy of acetylcholine. The result is a prolonged and excessive activation of the nAChR, leading to a continuous influx of cations (primarily Na⁺ and Ca²⁺) into the neuron. This uncontrolled ion flow causes membrane depolarization, leading to neuronal hyperexcitation, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect.[1][7]

Subunit Specificity: The Dα6 Subunit

Compelling evidence points to the α6 subunit of the insect nAChR as the specific target for spinosyns, the class of insecticides to which this compound belongs.[1][2][7][3][9][10] Studies using genetic and molecular techniques have demonstrated that mutations or loss-of-function in the gene encoding the Dα6 subunit in Drosophila melanogaster confer high levels of resistance to spinosad, a closely related compound.[3][11] It is suggested that spinosyns may act exclusively on homomeric pentamers of the α6 subunit.[1][7][3][9]

Secondary Molecular Target: GABA-Gated Chloride Channels

Several sources suggest a secondary mode of action for this compound involving γ-aminobutyric acid (GABA) receptors, which are ligand-gated chloride channels.[12][1][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ and hyperpolarization of the neuronal membrane, thus inhibiting neuronal firing.

The interaction of this compound with GABA receptors is less well-characterized than its effects on nAChRs. Some studies suggest that spinosyns may have an antagonistic effect on GABA receptors, meaning they could block the inhibitory action of GABA.[2] This would contribute to the overall hyperexcitatory state of the neuron. However, the precise nature and significance of this secondary mechanism require further investigation.

Quantitative Data

The following table summarizes the lethal concentration (LC₅₀) values of this compound against various insect pests, providing a quantitative measure of its insecticidal efficacy.

| Insect Species | Life Stage | Bioassay Method | LC₅₀ | Reference |

| Tuta absoluta (Tomato leaf miner) | 3rd-instar larvae | Leaf-dipping | 0.32 mg L⁻¹ | [13] |

| Phyllotreta striolata (Striped flea beetle) | Adult | Leaf disk | 170.315 ppm | [14] |

| Plutella xylostella (Diamondback moth) | 3rd-instar larvae | Leaf-dipping | Not specified, but potent | [15] |

| Helicoverpa armigera (Cotton bollworm) - Susceptible Strain | Larvae | Diet incorporation | 0.84 mg/kg (72h) | [7] |

| Helicoverpa armigera (Cry1Ac Resistant Strain) | Larvae | Diet incorporation | 0.39 mg/kg (72h) | [7] |

Signaling Pathways and Experimental Workflows

This compound's Action on the Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the insect synapse, leading to neuronal hyperexcitation.

Caption: this compound's allosteric modulation of the nAChR pathway.

Experimental Workflow: Patch-Clamp Electrophysiology

The diagram below outlines a typical workflow for a patch-clamp experiment to study the effects of this compound on insect neuron ion channels.

Caption: Workflow for patch-clamp analysis of this compound's effects.

Experimental Protocols

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through individual channels in the neuronal membrane.

Objective: To characterize the effects of this compound on the properties of nAChRs and GABA receptors in isolated insect neurons.

Methodology:

-

Neuronal Preparation: Isolate neurons from the central nervous system of the target insect (e.g., thoracic ganglia of the American cockroach or cultured Drosophila neurons).

-

Recording Setup: Use a glass micropipette with a very fine tip as a recording electrode. The pipette is filled with an internal solution mimicking the cytoplasm and is brought into contact with the surface of an isolated neuron.

-

Seal Formation: Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Configuration: Establish a "whole-cell" recording configuration by rupturing the membrane patch under the pipette tip. This allows for the measurement of the total ion current across the entire cell membrane.

-

Baseline Recording: Record baseline ion currents in response to the application of acetylcholine or GABA alone.

-

This compound Application: Perfuse the neuron with a solution containing this compound at various concentrations, both in the absence and presence of acetylcholine or GABA.

-

Data Acquisition and Analysis: Record the changes in ion channel currents. Analyze the data to determine this compound's effect on channel activation, deactivation, and desensitization. Construct dose-response curves to quantify the potency of this compound.

Radioligand Binding Assay

This assay is used to study the binding of this compound to its receptor target.

Objective: To determine the binding affinity (Kᵢ) of this compound to insect nAChRs and to investigate whether it competes with other known ligands.

Methodology:

-

Membrane Preparation: Prepare a membrane fraction from insect neural tissue (e.g., heads of Drosophila) that is rich in nAChRs.

-

Radioligand: Use a radiolabeled ligand (e.g., [³H]epibatidine or a radiolabeled spinosyn analogue) that is known to bind to the nAChR.

-

Incubation: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. From this competition curve, the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This molecular biology technique is used to identify the specific amino acid residues involved in the binding of this compound to the nAChR.

Objective: To pinpoint the binding site of this compound on the Dα6 subunit of the nAChR.

Methodology:

-

Gene Cloning: Clone the gene encoding the insect nAChR α6 subunit.

-

Mutagenesis: Introduce specific point mutations into the α6 gene, changing the codons for amino acids in the putative binding region.

-

Heterologous Expression: Express both the wild-type and the mutated α6 subunits (often in combination with other nAChR subunits) in a heterologous expression system, such as Xenopus oocytes or a mammalian cell line.

-

Functional Assay: Use patch-clamp electrophysiology or radioligand binding assays to assess the functional consequences of the mutations on the sensitivity of the receptor to this compound.

-

Analysis: A significant reduction or loss of this compound's effect in a mutant receptor indicates that the mutated amino acid is critical for its binding or action.

Conclusion

This compound's primary mechanism of action is the positive allosteric modulation of insect nicotinic acetylcholine receptors, with a high degree of specificity for the α6 subunit. This leads to neuronal hyperexcitation and subsequent paralysis. A secondary, less-defined action on GABA-gated chloride channels may also contribute to its insecticidal properties. The unique binding site and mode of action of this compound make it an effective tool for insect pest management, particularly in strategies aimed at mitigating resistance to other insecticide classes. The experimental approaches outlined in this guide provide a framework for further research into the nuanced interactions of this compound with its molecular targets, which is essential for the development of next-generation insecticides and for understanding the evolution of resistance.

References

- 1. Spinosad - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The GABA Activated Cl- Channel in Insects as Target for Insecticide Action: a Physiological Study (1992) | Keyserlingk Harald | 20 Citations [scispace.com]

- 6. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of nicotinic acetylcholine receptors [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. GABA facilitates spike propagation through branch points of sensory axons in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular characterization of Dalpha6 and Dalpha7 nicotinic acetylcholine receptor subunits from Drosophila: formation of a high-affinity alpha-bungarotoxin binding site revealed by expression of subunit chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mode of Action of Spinetoram on Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spinetoram, a second-generation spinosyn insecticide, exhibits potent activity against a broad spectrum of insect pests. Its primary mode of action is the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to the hyperexcitation of the insect nervous system, subsequent paralysis, and mortality. This technical guide provides a comprehensive overview of the molecular interactions, physiological consequences, and experimental methodologies used to characterize the effects of this compound on insect nAChRs. The document is intended to serve as a detailed resource for researchers and professionals in the fields of insecticide discovery and development.

Core Mechanism of Action: Allosteric Modulation of nAChRs

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 5 insecticide, functioning as a nicotinic acetylcholine receptor (nAChR) allosteric modulator at Site I.[1][2] Unlike orthosteric agonists (e.g., acetylcholine, nicotine) that bind directly to the neurotransmitter binding site, this compound binds to a distinct, allosteric site on the nAChR protein complex.[3] This binding event induces a conformational change in the receptor that enhances the probability of the ion channel opening in response to acetylcholine (ACh).[3][4] The result is a potentiation of the cholinergic signal, leading to prolonged and excessive neuronal excitation.[3][5]

The primary molecular target of this compound has been identified as the α6 subunit of the insect nAChR.[1][6] Evidence suggests that this compound may act exclusively on homomeric nAChRs composed of five α6 subunits.[7] This specificity contributes to its favorable toxicological profile in non-target organisms. While some studies have noted secondary effects on GABA receptors, these are considered minor contributors to its overall insecticidal efficacy.[6]

Quantitative Data on this compound Efficacy

Precise quantitative data on the binding affinity (Kd), inhibition constants (IC50), and efficacy (EC50) of this compound specifically on the nAChR α6 subunit are not extensively available in public literature. However, the biological potency of this compound is well-documented through bioassays that determine the lethal concentration required to kill 50% of a test population (LC50). These studies, often conducted in the context of resistance monitoring, provide valuable comparative data. Resistance to spinosyns is frequently linked to mutations in the nAChR α6 subunit, resulting in significantly higher LC50 values.

| Insect Species | Strain | Active Ingredient | LC50 (mg/L) | Resistance Ratio | Citation |

| Plutella xylostella | IPP-S (Susceptible) | This compound | 0.03 | - | [8] |

| Plutella xylostella | Pxα6-KO (Resistant) | This compound | 43.86 | 1462 | [8] |

| Helicoverpa armigera | SCD (Susceptible) | This compound | 0.21 | - | [9] |

| Helicoverpa armigera | Haα6-KO (Resistant) | This compound | 232.05 | 1105 | [9] |

| Drosophila melanogaster | Wild Type | Spinosad | - | - | [1] |

| Drosophila melanogaster | Dα6 null mutant | Spinosad | - | 370-1100 | [10] |

Note: Data for spinosad is included as a reference due to its similar mode of action and being the parent compound of this compound.

Experimental Protocols

The characterization of this compound's mode of action on nAChRs relies on a combination of electrophysiological, molecular, and biochemical assays.

Heterologous Expression and Electrophysiological Analysis in Xenopus oocytes

The functional properties of insect nAChRs and their interaction with this compound can be studied by expressing the receptor subunits in Xenopus laevis oocytes and performing two-electrode voltage clamp (TEVC) recordings.[8][9][11][12][13][14][15][16]

Experimental Workflow:

Detailed Methodology:

-

cRNA Preparation: The full-length cDNA encoding the insect nAChR α6 subunit is subcloned into a suitable expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro using a commercially available kit.[9]

-

Oocyte Preparation and Injection: Stage V-VI oocytes are harvested from female Xenopus laevis and defolliculated. Each oocyte is microinjected with approximately 50 nl of the cRNA solution.[15]

-

Two-Electrode Voltage Clamp (TEVC) Recording: After 2-5 days of incubation to allow for receptor expression, oocytes are placed in a recording chamber and continuously perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (typically -60 to -80 mV).[8]

-

Data Acquisition and Analysis: The oocyte is challenged with applications of acetylcholine alone and in the presence of varying concentrations of this compound. The resulting inward currents, carried by Na+ and Ca2+, are recorded. Dose-response curves are generated to determine the EC50 of acetylcholine and to characterize the modulatory effect of this compound.[17]

Patch-Clamp Electrophysiology of Native Insect Neurons

Patch-clamp recordings from isolated insect neurons provide insights into the effects of this compound on native nAChRs in their natural cellular environment.[1][18]

Methodology Outline:

-

Neuron Dissociation: Central nervous system ganglia are dissected from the target insect and treated with enzymes to dissociate individual neurons.

-

Whole-Cell Recording: A glass micropipette with a fire-polished tip is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Drug Application: this compound and acetylcholine are applied to the neuron via a perfusion system.

-

Data Recording: Changes in membrane current or voltage are recorded in response to drug application, revealing the direct effects of this compound on neuronal excitability and nAChR channel kinetics.

Calcium Imaging of Neuronal Activity

Calcium imaging is a powerful technique to visualize the increase in intracellular calcium that results from the opening of nAChR ion channels.[2][5][7][19][20]

Methodology Outline:

-

Neuron Preparation and Dye Loading: Dissociated insect neurons or whole brain explants are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

-

Fluorescence Microscopy: The prepared neurons are placed on the stage of a fluorescence microscope.

-

Stimulation and Imaging: Neurons are stimulated with acetylcholine in the presence or absence of this compound. Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are captured over time.

-

Data Analysis: The magnitude and kinetics of the calcium transients provide a measure of the neuronal response to nAChR activation and its modulation by this compound.

Downstream Signaling Pathways

The activation of nAChRs by acetylcholine, potentiated by this compound, leads to the influx of cations, primarily Na+ and Ca2+, into the neuron. This influx causes depolarization of the cell membrane, leading to the opening of voltage-gated ion channels and the generation of action potentials. The increase in intracellular Ca2+ also acts as a second messenger, triggering a cascade of downstream signaling events. While the specific downstream pathways activated by this compound in insects are not fully elucidated, they are presumed to follow the general principles of nAChR signaling.

Conclusion and Future Directions

This compound's mode of action as a positive allosteric modulator of the insect nAChR α6 subunit is a key determinant of its high insecticidal efficacy and selectivity. While the primary target and physiological consequences are well-established, further research is needed to fully elucidate the specific molecular interactions and downstream signaling pathways. A more detailed understanding of the this compound binding site on the α6 subunit could facilitate the development of novel insecticides with improved properties and help in managing the evolution of resistance. The application of advanced techniques such as cryo-electron microscopy to determine the structure of the this compound-nAChR complex would be a significant step in this direction. Furthermore, a more in-depth characterization of the downstream signaling events in insect neurons will provide a more complete picture of the toxicological cascade initiated by this compound.

References

- 1. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium imaging of CPG-evoked activity in efferent neurons of the stick insect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cotton.org [cotton.org]

- 4. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Imaging of Neuronal Activity in Drosophila Can Identify Anticonvulsive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

Spinetoram's Interaction with GABA-Gated Chloride Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinetoram, a second-generation spinosyn insecticide, primarily exerts its insecticidal effects through the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] While its interaction with γ-aminobutyric acid (GABA)-gated chloride channels is cited as a secondary mechanism of action, the precise nature and quantitative specifics of this interaction are not well-documented in publicly available literature.[3][4] This guide synthesizes the current understanding of spinosyns' effects on GABA receptors, outlines detailed experimental protocols to investigate this interaction further, and provides a conceptual framework for its potential mechanism.

Introduction to this compound and its Mode of Action

This compound is a semi-synthetic insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[2] It is a mixture of two spinosyns, this compound-J and this compound-L. The primary mode of action for spinosyns is the disruption of insect nervous system function through the hyperexcitation of neurons.[3][5] This is predominantly achieved by acting as a positive allosteric modulator at a unique site on insect nAChRs.[1][4]

The involvement of GABA-gated chloride channels is considered a secondary effect.[3][4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system, and its receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of nerve impulses.[6] Disruption of this inhibitory signaling can also lead to neuronal hyperexcitation and insect death.

Quantitative Data on this compound's Interaction with GABA-Gated Chloride Channels

A thorough review of the scientific literature reveals a lack of specific quantitative data—such as binding affinities (Kᵢ), half-maximal effective concentrations (EC₅₀), or half-maximal inhibitory concentrations (IC₅₀)—for this compound's direct interaction with GABA-gated chloride channels. Studies on the parent compound, spinosad, also indicate a primary effect on nAChRs, with the effects on GABA receptors being less defined and their contribution to overall insecticidal activity not fully established.[3] One study noted that spinosyn A did not appear to alter the binding of radioligands to GABA-based insecticidal target sites.[7]

Given the absence of direct quantitative data for this compound, the following table remains unpopulated. The experimental protocols outlined in Section 3 provide a framework for generating such data.

Table 1: Quantitative Analysis of this compound's Interaction with GABA-Gated Chloride Channels

| Parameter | Insect Species | Receptor Subunit (e.g., RDL) | Value | Reference |

| Binding Affinity (Kᵢ) | Data not available | Data not available | Data not available | |

| EC₅₀/IC₅₀ | Data not available | Data not available | Data not available |

RDL: Resistant to Dieldrin, a common insect GABA receptor subunit.

Experimental Protocols for Investigating this compound-GABA Receptor Interaction

To elucidate the nature of this compound's interaction with GABA-gated chloride channels, the following established methodologies can be employed.

Electrophysiological Assays

Electrophysiology offers a direct functional measure of ion channel activity in the presence of a test compound.

This technique is ideal for studying the effects of a compound on specific, heterologously expressed receptor subunits.

Objective: To determine if this compound modulates GABA-induced currents in oocytes expressing insect GABA receptor subunits (e.g., RDL).

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the desired insect GABA receptor subunits. Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection) filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

-

GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to establish a baseline current.

-

This compound Co-application: Co-apply various concentrations of this compound with the same concentration of GABA.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percent potentiation or inhibition for each concentration of this compound. Plot the data to determine EC₅₀ or IC₅₀ values.

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

This method allows for the study of this compound's effects on native GABA receptors in their cellular environment.

Objective: To measure the effect of this compound on GABA-activated currents in isolated insect neurons.

Methodology:

-

Neuron Culture: Isolate and culture neurons from the central nervous system of the target insect species (e.g., cockroach, fruit fly).

-

Recording Setup: Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope. Perfuse with an appropriate saline solution.

-

Patch Pipette: Pull glass pipettes to a resistance of 3-6 MΩ and fill with an internal solution.

-

Whole-Cell Configuration: Approach a neuron and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.

-

GABA and this compound Application: Apply GABA via a puffer pipette to elicit a current. Subsequently, co-apply this compound with GABA to observe any modulation.

-

Data Analysis: Analyze changes in the amplitude, kinetics, and frequency of GABA-induced currents in the presence of this compound.

Caption: Workflow for Whole-Cell Patch-Clamp experiments on insect neurons.

Radioligand Binding Assays

Binding assays can determine if this compound directly interacts with the GABA receptor complex and can quantify its binding affinity.

Objective: To determine if this compound can displace a known radiolabeled ligand that binds to the GABA-gated chloride channel.

Methodology:

-

Membrane Preparation: Prepare neuronal membranes from the target insect species.

-

Radioligand Selection: Choose a suitable radioligand that binds to the GABA receptor ionophore, such as [³⁵S]TBPS (t-butylbicyclophosphorothionate) or [³H]EBOB (ethynylbicycloorthobenzoate).

-

Competition Assay: Incubate the insect neuronal membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to determine the IC₅₀, which can then be used to calculate the binding affinity (Kᵢ).

Caption: Workflow for Radioligand Binding Assay.

Putative Signaling Pathway and Mechanism of Action

While the exact binding site of spinosyns on the GABA receptor is unknown, if it acts as an allosteric modulator, it would bind to a site distinct from the GABA binding site. This interaction could either enhance (positive allosteric modulator) or inhibit (negative allosteric modulator) the flow of chloride ions through the channel. Given that spinosyns cause hyperexcitation, a potential mechanism could be the inhibition of GABA-induced chloride currents, thereby reducing neuronal inhibition.

Caption: Putative mechanism of this compound's interaction with a GABA-gated chloride channel.

Conclusion and Future Directions

The primary insecticidal target of this compound is the nicotinic acetylcholine receptor. Its interaction with GABA-gated chloride channels is a recognized but poorly understood secondary effect. The lack of quantitative data highlights a significant gap in our understanding of this compound's complete mode of action. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate and quantify this interaction. Future research should focus on utilizing these methods to determine this compound's binding affinity and functional effects on various insect GABA receptor subtypes. Such studies will not only provide a more complete picture of this compound's neurotoxicology but may also aid in the development of novel insecticides and in managing insecticide resistance.

References

- 1. Unravelling the novel mode of action of the spinosyn insecticides: A 25 year review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cotton.org [cotton.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spinetoram: A Technical Guide to the Composition and Analysis of Spinetoram-J and Spinetoram-L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a second-generation spinosyn insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, followed by chemical modification. It is recognized for its broad-spectrum efficacy against various insect pests, rapid action, and extended residual activity. The insecticidal activity of this compound is attributed to a mixture of two primary active components: this compound-J and this compound-L. This technical guide provides an in-depth overview of the composition, chemical properties, and analytical methodologies for these two key components.

Composition and Chemical Structure

This compound is composed of two structurally related macrocyclic lactones, referred to as this compound-J (the major component) and this compound-L (the minor component). These components are also known by their developmental codes, XDE-175-J and XDE-175-L, respectively. The technical grade active ingredient typically contains these two "factors" in a ratio ranging from 70:30 to 90:10, with a common commercial ratio being approximately 3:1 (this compound-J:this compound-L).[1][2][3]

The chemical structures of this compound-J and this compound-L are complex, each featuring a tetracyclic macrolide core. The primary structural difference between the two lies in an additional methyl group present on this compound-J.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the this compound components is presented in the table below.

| Property | This compound-J | This compound-L | This compound (Mixture) | Reference |

| Molecular Formula | C42H69NO10 | C43H69NO10 | Mixture | [3] |

| Molecular Weight | 748.0 g/mol | 762.0 g/mol | ~754.0 g/mol (mean) | [2] |

| IUPAC Name | (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione | (2R,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-2-(6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyloxy)-13-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methylpyran-2-yloxy]-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-4,14-dimethyl-1H-as-indaceno[3,2-d]oxacyclododecine-7,15-dione | Not Applicable | |

| CAS Number | 187166-40-1 | 187166-15-0 | 935545-74-7 | [2] |

| Water Solubility | pH dependent; 29 mg/L at 20°C, pH 7 | pH dependent | Low and pH dependent | [4][5] |

| Melting Point | Not specified individually | Not specified individually | 143.5 °C (for a 3.3:1 J:L ratio) | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | pH dependent; 2.4 at pH 5, 4.2 at pH 9 | pH dependent | Not specified | [4] |

Mode of Action

This compound exerts its insecticidal effect through neurotoxicity. It primarily targets the insect's nervous system by acting on nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors located on the postsynaptic membranes.[1][6] This dual action leads to abnormal neural transmission, causing persistent activation of nerves, muscle contractions, paralysis, and ultimately, the death of the insect.[1] this compound is classified under Group 5 of the Insecticide Resistance Action Committee (IRAC) Mode of Action classification, which includes nAChR allosteric modulators.[7]

Experimental Protocols for Analysis

The separation and quantification of this compound-J and this compound-L are most commonly achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for sample extraction and cleanup, particularly from complex matrices like agricultural products and soil.

Sample Preparation using Modified QuEChERS Method

This protocol is a generalized procedure based on methodologies for various matrices.

a. Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (B52724) (or ethyl acetate (B1210297), depending on the matrix).[8]

-

Add internal standards if necessary.

-

Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO4) and 1 g of sodium chloride (NaCl), to induce liquid-liquid partitioning.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 1 mL) of the upper organic layer to a 2 mL microcentrifuge tube.

-

Add a d-SPE sorbent mixture. A common combination includes 150 mg anhydrous MgSO4 and 25-50 mg of primary secondary amine (PSA). For matrices with pigments or fats, graphitized carbon black (GCB) or C18 may be included.[8]

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.

HPLC-MS/MS Analysis

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., Symmetry C18, 5 µm, 2.1 x 100 mm).[8]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (A) and an organic solvent (B).

-

Solvent A: Methanol/water (e.g., 10/90, v/v) with an additive like 5 mM ammonium (B1175870) acetate or ammonium formate.[8][9]

-

Solvent B: Methanol/water (e.g., 90/10, v/v) with the same additive.[8]

-

-

Flow Rate: Typically in the range of 0.2-0.75 mL/min.[8]

-

Injection Volume: 5-20 µL.[8]

-

Column Temperature: Ambient or controlled (e.g., 25-40°C).

b. Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for this compound-J and this compound-L are monitored.

-

Instrument Parameters: Capillary voltage, cone voltage, collision energy, and gas flows should be optimized for maximum sensitivity for both analytes.

Data Presentation

The quantitative data for this compound-J and this compound-L should be presented in a clear, tabular format. Below is a template for reporting results from a typical quantitative analysis.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (ng/g) | Recovery (%) |

| This compound-J | e.g., 5.8 | 748.5 | e.g., 142.1 | e.g., 98.1 | Value | Value |

| This compound-L | e.g., 6.2 | 760.5 | e.g., 142.1 | e.g., 98.1 | Value | Value |

Conclusion

This technical guide provides a foundational understanding of the composition and analysis of this compound, focusing on its active components, this compound-J and this compound-L. For researchers and professionals in drug development and related scientific fields, a thorough grasp of the chemical nature and appropriate analytical methodologies is crucial for accurate assessment and quality control. The provided experimental protocols offer a robust starting point for the development of specific in-house methods tailored to various research and regulatory needs. The unique dual mode of action of this compound continues to make it an effective and important tool in pest management.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. [PDF] Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of this compound Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) | Semantic Scholar [semanticscholar.org]

- 3. This compound (Ref: XDE-175) [sitem.herts.ac.uk]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. This compound J (Ref: XDE-175-J ) [sitem.herts.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. irac-online.org [irac-online.org]

- 8. Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of this compound Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uvadoc.uva.es [uvadoc.uva.es]

A Technical Guide to the Translaminar and Systemic Activity of Spinetoram in Plants

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Spinetoram is a semi-synthetic insecticide belonging to the spinosyn class of chemistry, derived from the fermentation of the soil bacterium Saccharopolyspora spinosa.[1][2] It is composed of two primary active ingredients, this compound-J and this compound-L, which provide a broad spectrum of control against various insect pests, including lepidopterans, thrips, and leafminers.[3][4] The mode of action for this compound involves the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to neuromuscular fatigue, paralysis, and eventual death of the target insect.[1][3][5]

A key feature contributing to this compound's high efficacy is its ability to move within plant tissues after application. This movement is characterized by two distinct mechanisms: translaminar and systemic activity. Translaminar, or "local systemic," activity allows the active ingredient to penetrate the leaf surface and form a reservoir within the tissue, while true systemic activity involves translocation throughout the plant's vascular system (xylem and phloem).[3][6] This guide provides an in-depth technical overview of these properties, summarizing quantitative data and detailing the experimental protocols used for their assessment.

Translaminar Activity of this compound

Translaminar activity refers to the absorption of an active ingredient by one side of a leaf, followed by its movement through the leaf tissue to the opposite, untreated side.[6] This property is crucial for controlling pests that feed on the underside of leaves, which are often difficult to reach with foliar sprays.[3]

The primary mechanism for this compound's translaminar movement is passive diffusion.[7] After a foliar application, a concentration gradient is established between the high concentration of the active ingredient on the leaf surface (adaxial) and the lower concentration within the leaf's mesophyll. This gradient drives the molecules across the waxy outer cuticle and into the leaf's internal tissues, making it available to pests feeding on any part of the leaf.[6][7] Studies have confirmed that this compound exhibits excellent translaminar activity, effectively controlling pests like Spodoptera litura larvae when applied only to the upper leaf surface.[3]

Systemic Activity of this compound

Beyond local movement within a leaf, this compound also demonstrates true systemic activity, allowing it to be transported throughout the plant.[3][7] This is accomplished through the plant's two primary vascular tissues: the xylem and the phloem. This dual mobility provides comprehensive plant protection from both soil and foliar applications.[7]

Xylem Translocation

The xylem is responsible for transporting water and nutrients from the roots to the upper parts of the plant in a process known as the transpiration stream.[7] When this compound is applied to the soil or as a seed treatment, it is absorbed by the roots through both passive and active transport mechanisms.[7] Once inside the root's vascular cylinder, it enters the xylem and is carried upward (acropetally) to the stems and leaves.[7] This one-way, upward movement is highly effective for protecting new growth and controlling pests that feed on the upper canopy of the plant long after a soil application.[7][8]

Phloem Translocation

The phloem transports sugars (photosynthates) from their point of production (sources, typically mature leaves) to areas of growth or storage (sinks, such as roots, fruits, and developing tissues).[7][9] Phloem transport is an active process and, unlike xylem transport, is multidirectional.[9] this compound has been shown to have some mobility within the phloem.[7] Following foliar application, it can be loaded into the phloem and transported to other parts of the plant, including downward to the roots. This capability is particularly advantageous for controlling phloem-feeding pests like aphids.[7]

Quantitative Data Summary

The efficacy of this compound is dependent on its concentration in plant tissues, which is influenced by the application method, rate, plant species, and environmental conditions.

Table 1: Efficacy of this compound via Translaminar/Systemic Action against Key Pests

| Target Pest | Crop | Application Rate (g a.i./ha) | Observed Efficacy | Citation(s) |

| Thrips (Frankliniella fusca, Thrips tabaci) | Cotton | 13.0 - 26.0 | Comparable control to commercial standards. | [10][11] |

| Thrips (Thrips palmi) | Watermelon | 63 | 91.14% reduction in thrips population. | [12] |

| Leaf miner (Liriomyza trifolii) | Watermelon | 63 | 42.93% reduction in leaf infestation. | [12] |

| Diamondback Moth (Plutella xylostella) | Cabbage | 45 - 60 | >80% larval population reduction. | [13] |

| Cabbage Butterfly (Pieris rapae) | Cabbage | 45 - 60 | >80% larval population reduction. | [13] |

| Thrips | Grapes | 300 - 375 | Significant reduction in thrips population over standards. | [14] |

| Cotton Thrips (Thrips tabaci) | Cotton | 36 - 45 | 81-88% reduction over control after second spray. | [15] |

Table 2: this compound Residue and Dissipation in Plant Tissues

| Crop | Application Method | Tissue | Half-Life (days) | Major Metabolites Identified | Citation(s) |

| Tea | Foliar | Fresh Leaves | 0.70 | N-formyl-XDE-175-J, N-demethyl-XDE-175-J | [16] |

| Cabbage | Seed-pelletized | Leaf | 3.57 | Not specified | [16] |

| Cabbage | Seed-pelletized | Stem | 5.77 | Not specified | [16] |

| Cabbage | Seed-pelletized | Root | 4.21 | Not specified | [16] |

| Apple, Lettuce, Turnip | Not specified | Fruit, Leaf, Root | Not specified | N-demethyl, N-formyl, 3-O-deethyl metabolites | [17] |

Experimental Protocols

Assessing the movement of an active ingredient within a plant requires specific and controlled methodologies. Below are outlines of key experimental protocols.

Protocol for Assessment of Translaminar Activity

This protocol is designed to confirm if an active ingredient applied to one leaf surface can affect pests on the untreated surface.

-

Objective: To quantify the mortality of a leaf-feeding insect on an untreated leaf surface following application to the opposite surface.

-

Materials: Potted host plants (e.g., cotton, cabbage), technical grade this compound, solvent (e.g., acetone), microapplicator, test insects (e.g., Spodoptera litura larvae), leaf cages or petri dishes, controlled environment chamber.

-

Methodology:

-

Plant Preparation: Grow plants to a suitable stage (e.g., 4-6 true leaves). Select healthy, uniform leaves for the assay.

-

Application: Use a masking technique to cover the abaxial (lower) surface of the leaf. Apply a precise volume and concentration of this compound solution to the adaxial (upper) leaf surface using a microapplicator. An equal number of control plants are treated with solvent only.

-

Insect Release: After the application has dried completely, carefully detach the treated leaf. Place the leaf in a petri dish or attach a small cage to the untreated abaxial surface. Introduce a set number of test insects (e.g., 10 third-instar larvae) onto the untreated surface.

-

Incubation: Maintain the assays in a controlled environment chamber with appropriate temperature, humidity, and photoperiod.

-

Data Collection: Assess insect mortality at predetermined intervals (e.g., 24, 48, and 72 hours) post-infestation.

-

-

Analysis: Calculate the percentage mortality for each treatment and control. Correct for control mortality using Abbott's formula. Statistical analysis (e.g., ANOVA) is used to determine significant differences.[12]

Protocol for Assessment of Systemic (Xylem) Activity

This protocol evaluates the uptake of an active ingredient from the soil and its subsequent translocation to aerial plant parts.

-

Objective: To determine the efficacy of soil-applied this compound against foliar pests or to quantify its concentration in leaves.

-

Materials: Potted host plants, technical grade this compound, soil medium, test insects (for bioassay) or analytical equipment (for residue analysis), controlled environment chamber or greenhouse.

-

Methodology:

-

Plant Preparation: Transplant seedlings into pots with a standardized soil medium.

-

Application: Apply a known concentration and volume of this compound solution as a soil drench to each pot. Control plants receive water only.

-

Growth Period: Allow plants to grow for a specific period (e.g., 7, 14, and 21 days) to permit uptake and translocation.

-

Assessment (Option A - Bioassay): After the growth period, detach leaves from a specific node. Infest the leaves with a known number of target foliar pests (e.g., aphids, thrips). Assess mortality as described in Protocol 4.1.

-

Assessment (Option B - Residue Analysis): Harvest different plant tissues (roots, stems, leaves) separately. Process the samples for chemical analysis to quantify the concentration of this compound and its metabolites.

-

-

Analysis: For bioassays, calculate percent mortality. For residue analysis, determine the concentration (e.g., in µg/g of tissue) and calculate the translocation factor (concentration in shoot / concentration in root).[18]

Protocol for Residue Analysis in Plant Tissues

Quantifying the concentration of this compound in plant tissues is essential for understanding its movement and persistence.

-

Objective: To accurately measure the concentration of this compound and its major metabolites in various plant matrices.

-

Methodology:

-

Sample Homogenization: Plant tissue samples (leaf, stem, root, fruit) are cryogenically frozen and homogenized to a fine powder.

-

Extraction (QuEChERS): A subsample is extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This typically involves extraction with acetonitrile (B52724) followed by a salting-out step.

-

Cleanup: The extract undergoes dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like pigments and lipids.

-

Analysis: The final, cleaned extract is analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This provides sensitive and selective quantification of the parent compound and its metabolites.[16]

-

Conclusion

The combined translaminar and systemic activities of this compound are fundamental to its robust field performance. Its ability to penetrate leaf tissue creates a persistent reservoir, providing extended control of pests on all leaf surfaces. Furthermore, its capacity for transport in both the xylem and phloem ensures comprehensive distribution throughout the plant, protecting new growth and controlling a wider range of pests, including those that feed on vascular tissues. This dual mobility allows for flexible application methods, from foliar sprays to soil drenches, making this compound a highly effective and versatile tool in modern integrated pest management programs. A thorough understanding of these transport mechanisms is critical for optimizing application strategies and managing insect resistance.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound (Ref: XDE-175) [sitem.herts.ac.uk]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. fao.org [fao.org]

- 5. irac-online.org [irac-online.org]

- 6. What Impacts the Effectiveness of Translaminar Pesticides? [growertalks.com]

- 7. hyhpesticide.com [hyhpesticide.com]

- 8. youtube.com [youtube.com]

- 9. Phloem - Wikipedia [en.wikipedia.org]

- 10. cotton.org [cotton.org]

- 11. JCS : Volume 20/2016 : Issue 4 :Efficacy of this compound Against Thrips (Thysanoptera: Thripidae) in Seedling Cotton, Gossypium hirsutum L. [cotton.org]

- 12. agronomyjournals.com [agronomyjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. entomoljournal.com [entomoljournal.com]

- 15. biochemjournal.com [biochemjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. fao.org [fao.org]

- 18. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]

Spinetoram degradation and metabolism in target insects

An In-depth Technical Guide on the Degradation and Metabolism of Spinetoram in Target Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a semi-synthetic insecticide belonging to the spinosyn class, derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][2] It is a mixture of two active components, this compound-J and this compound-L, which act on the insect's nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors.[3][4] This dual mode of action leads to the excitation of the nervous system, involuntary muscle contractions, paralysis, and ultimately, insect mortality.[5] Due to its high efficacy against a broad spectrum of pests, particularly lepidopteran species, its degradation and metabolism within target insects are critical areas of study for understanding its efficacy, potential resistance mechanisms, and environmental fate.[4][6]

Insect metabolic systems, primarily involving detoxification enzymes, are the first line of defense against xenobiotics like insecticides.[7] The primary enzyme families responsible for metabolizing insecticides are Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxylesterases (CarEs).[8][9] The activity of these enzymes can be induced upon exposure to insecticides, leading to detoxification and, in some cases, the development of metabolic resistance.[7][10] This guide provides a comprehensive overview of the current knowledge on this compound degradation and metabolism in insects, summarizing key quantitative data, detailing experimental protocols, and visualizing the core metabolic processes.

Metabolic Pathways of this compound in Insects

The metabolism of this compound in insects is a detoxification process primarily carried out by Phase I and Phase II enzyme systems. These systems work sequentially to convert the lipophilic this compound molecule into more water-soluble metabolites that can be readily excreted.

Phase I Metabolism: This phase involves the initial breakdown of the insecticide, primarily through oxidation, hydroxylation, and epoxidation reactions.[11] The principal enzymes involved are the Cytochrome P450 monooxygenases (P450s), also known as mixed-function oxidases (MFO).[12][13] P450s are a diverse superfamily of enzymes that metabolize a wide array of foreign compounds.[11][12] In the case of this compound, P450s are thought to be the main enzymes responsible for its initial modification.[11]

Phase II Metabolism: Following Phase I, the modified (and sometimes still toxic) metabolites are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion.[9][14] The key enzymes in this phase are Glutathione S-transferases (GSTs), which catalyze the conjugation of metabolites with glutathione.[15][16] This process neutralizes electrophilic compounds and protects the insect from oxidative stress induced by the insecticide.[14][16]

dot

Caption: General metabolic pathway of this compound in insects.

Quantitative Analysis of this compound Metabolism and Toxicity

The interaction between this compound and insect detoxification enzymes has been quantified in several studies. Sub-lethal concentrations of this compound can induce or inhibit the activity of these enzymes, which is a key indicator of the insect's metabolic response.

Data on Detoxification Enzyme Activity

The following table summarizes the observed effects of this compound on the activity of major detoxification enzymes in different insect species. The response is often dose-dependent, with lower concentrations sometimes inducing enzyme activity as a defense mechanism, while higher concentrations may cause inhibition or overwhelming damage.[17]

| Insect Species | This compound Concentration | Enzyme | Observed Effect | Reference |

| Agrotis ipsilon (Black Cutworm) | LC10, LC20, LC50 | Mixed-Function Oxidases (MFO) | Activity significantly enhanced up to the 4th day of treatment. | [11] |

| Agrotis ipsilon (Black Cutworm) | LC10, LC20, LC50 | Acetylcholinesterase (AChE) | Activity significantly decreased after 2 days of treatment. | [11] |

| Apis cerana cerana (Asian Honey Bee) | LC20 | Cytochrome P450, GST, Carboxylesterase (CarE) | Activity significantly increased. | [17] |

| Apis cerana cerana (Asian Honey Bee) | LC50 | Cytochrome P450, GST, Carboxylesterase (CarE) | Activity declined, suggesting enzyme inhibition or midgut damage. | [17] |

| Tuta absoluta (Tomato Leaf Miner) | LC10, LC20 | Acetylcholinesterase (AChE) | Significant inhibition of enzyme activity. | [8] |

| Tuta absoluta (Tomato Leaf Miner) | LC10, LC20 | Glutathione S-transferase (GST) | Inhibition of enzyme activity. | [8] |

| Tuta absoluta (Tomato Leaf Miner) | LC20 | Mixed-Function Oxidases (MFO) | Inhibition of enzyme activity. | [8] |

| Frankliniella occidentalis (Western Flower Thrips) | LC25 | Carboxylesterase (CarE), GST, Cytochrome P450 | Activity significantly increased. | [18] |

| Frankliniella occidentalis (Western Flower Thrips) | LC25 | Acetylcholinesterase (AChE) | Activity decreased. | [18] |

Data on Acute Toxicity

The acute toxicity of this compound is typically measured by determining the lethal concentration (LC) required to kill a certain percentage of the test population (e.g., LC50 for 50% mortality). This value is a crucial benchmark for insecticide efficacy.

| Insect Species | Instar/Stage | Bioassay Method | LC Value (ppm or mg L⁻¹) | Time (hours) | Reference |

| Spodoptera litura | 3rd Instar | Not Specified | LC50: 8.56 | 24 | [19] |

| Spodoptera litura | 3rd Instar | Not Specified | LC50: 5.86 | 48 | [19] |

| Spodoptera litura | 3rd Instar | Not Specified | LC50: 3.70 | 72 | [19] |

| Tuta absoluta | Larvae | Immersion | LC10: 0.06 | 48 | [20] |

| Tuta absoluta | Larvae | Immersion | LC20: 0.10 | 48 | [20] |

| Tuta absoluta | Larvae | Immersion | LC50: 0.32 | 48 | [20] |

| Schistocerca gregaria | 1st Instar Nymph | Not Specified | LC50: 11.9 | 72 | [5] |

| Schistocerca gregaria | 2nd Instar Nymph | Not Specified | LC50: 19.8 | 72 | [5] |

| Schistocerca gregaria | 3rd Instar Nymph | Not Specified | LC50: 27.6 | 72 | [5] |

| Schistocerca gregaria | 5th Instar Nymph | Not Specified | LC50: 37.5 | 72 | [5] |

Experimental Protocols

Standardized methodologies are essential for studying insecticide metabolism. The following protocols are representative of the techniques used in the cited literature.

Insect Rearing and Treatment

-

Insect Colonies: Target insect species (e.g., Spodoptera frugiperda, Tuta absoluta) are reared in laboratory colonies under controlled conditions of temperature, humidity, and photoperiod.[20][21]

-

Insecticide Application:

-

Leaf Dipping/Immersion: Leaves of a host plant are dipped in various concentrations of this compound solution for a short period (e.g., 10 seconds), allowed to air dry, and then provided to the insects.[1][11][20]

-

Diet-Overlay Bioassay: A liquid artificial diet is dispensed into the wells of a multi-well plate. After the diet solidifies, a specific volume (e.g., 50 µL) of the this compound solution is applied to the surface of each well.[21]

-

Sample Preparation and Enzyme Assays

-

Tissue Dissection: For tissue-specific analysis, organs like the midgut, which is a primary site for detoxification, are dissected from the insects under a microscope.[17]

-

Homogenization: Insect larvae or specific tissues are homogenized in a buffer solution (e.g., phosphate (B84403) buffer) on ice to prepare a crude enzyme extract. The homogenate is then centrifuged to separate the supernatant, which contains the enzymes, from cellular debris.

-

Enzyme Activity Measurement: The activity of detoxification enzymes is typically measured using spectrophotometric methods with specific substrates that produce a colored product upon enzymatic reaction. The rate of color change is proportional to the enzyme's activity.

Transcriptome and Metabolome Analysis

-

Sample Preparation: Larvae exposed to control and this compound treatments (e.g., LC10 and LC90 doses) are collected after a specific time (e.g., 48 hours).[21] Samples are flash-frozen in liquid nitrogen and stored at -80°C.[21]

-

RNA Extraction and Sequencing (Transcriptomics): Total RNA is extracted from the samples using a method like the TRIzol protocol. The quantity and quality of RNA are assessed, and the samples are then used to construct sequencing libraries for analysis on a platform like Illumina, which reveals changes in gene expression.[21]

-

Metabolite Extraction and Analysis (Metabolomics): Metabolites are extracted from insect samples using a solvent mixture. The extracts are then analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the changes in various metabolites in response to this compound exposure.[21]

dot

References

- 1. Semi-synthesis and insecticidal activity of this compound J and its D-forosamine replacement analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Ref: XDE-175) [sitem.herts.ac.uk]

- 3. Transcriptome and Metabolome Analysis Reveals the Importance of Amino-Acid Metabolism in Spodoptera Frugiperda Exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]